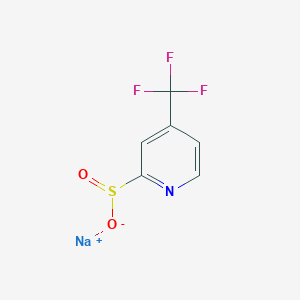
Sodium4-(trifluoromethyl)pyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(trifluoromethyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C6H3F3NNaO2S and a molecular weight of 233.14 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride with sodium sulfite under basic conditions . The reaction typically proceeds as follows: [ \text{4-(trifluoromethyl)pyridine-2-sulfonyl chloride} + \text{Na}_2\text{SO}_3 \rightarrow \text{Sodium 4-(trifluoromethyl)pyridine-2-sulfinate} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of sodium 4-(trifluoromethyl)pyridine-2-sulfinate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving sodium 4-(trifluoromethyl)pyridine-2-sulfinate.
Aryl Halides: These are typical reaction partners in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Sodium 4-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium 4-(trifluoromethyl)pyridine-2-sulfinate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations . In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic coupling partner, forming a palladium complex that undergoes oxidative addition, transmetalation, and reductive elimination to produce the final product .
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium 5-(trifluoromethyl)pyridine-2-sulfinate
Uniqueness: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in cross-coupling reactions, providing access to a diverse range of pyridine derivatives that are valuable in various applications .
Eigenschaften
Molekularformel |
C6H3F3NNaO2S |
|---|---|
Molekulargewicht |
233.15 g/mol |
IUPAC-Name |
sodium;4-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-10-5(3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VAZRERNOOCYBTB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)


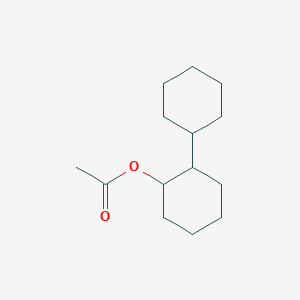

![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
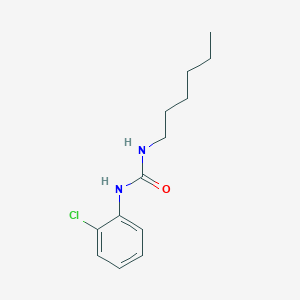
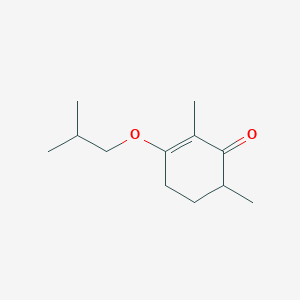
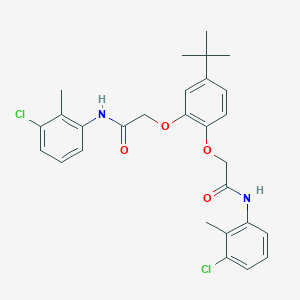
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)



